4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid
Overview
Description
This compound, also known as 4-(((benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid, has the CAS Number 2231674-62-5 and a linear formula of C15H17NO4 . It has a molecular weight of 275.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) . The Canonical SMILES is C1CC2(CC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, related compounds have been studied. For example, the base-promoted ring contraction of 2-oxo-1-norbornyl inflates and the loss of the aromatic ring in the system affected the triplet excited state energy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.30 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 275.11575802 g/mol . Its topological polar surface area is 75.6 Ų . It has a complexity of 408 .Scientific Research Applications
Process Development and Synthesis
- A detailed process development for the synthesis of related bicyclic compounds was described, emphasizing the transformation of inexpensive raw materials into high-purity products through a series of optimized reactions. The study also discusses safety and environmental considerations for scaling up the manufacturing process (Rasmy et al., 2006).
Conformational Studies and Structural Analyses
- Research focused on the synthesis and X-ray crystal structures of conformationally locked bicyclic compounds. The study highlights how the molecular conformation influences the placement of functional groups and is crucial for designing molecules with specific pharmacophoric properties (Vorberg et al., 2017).
- Another study synthesized different stereoisomers of a related bicyclic compound, showcasing the importance of stereochemistry in the biological activity and interaction of these compounds. The research provided insights into molecular selectivity and the theoretical basis for observed chemical behaviors (Bakonyi et al., 2013).
Applications in Drug Development
- A study on the radiolabeling and biodistribution of a bicyclic compound similar to 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid explored its potential as a neuroprotective drug. The research detailed the process of labeling with C-11 and the compound's ability to pass the brain-blood barrier, accumulating in cortical brain areas (Yu et al., 2003).
Molecular and Structural Innovation
- Investigations into the structural and electronic properties of bicyclic compounds, including substituent effects on acidity, have been conducted. These studies provide valuable information on the molecular behavior and potential applications of these compounds in various scientific fields (Wiberg, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCJYQGPHSKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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